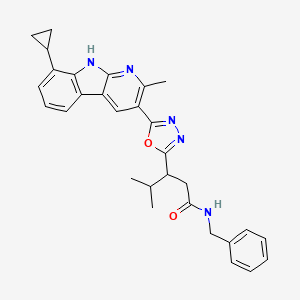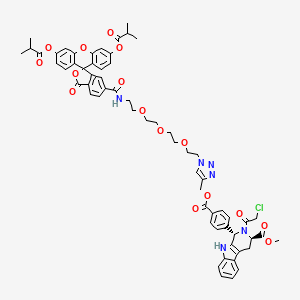
L-Phenylalanine,Indole-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine,Indole-15N is a compound that combines L-Phenylalanine and Indole, with the nitrogen atom in the indole ring being labeled with the stable isotope nitrogen-15 (15N). This labeling allows for detailed studies in various scientific fields, including chemistry, biology, and medicine. L-Phenylalanine is an essential aromatic amino acid, while indole is a nitrogen-containing heterocyclic compound. The combination of these two molecules creates a compound with unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalanine,Indole-15N typically involves the incorporation of nitrogen-15 into the indole ring. This can be achieved through various synthetic routes, including:
Direct Incorporation: Using nitrogen-15 labeled precursors in the synthesis of indole, followed by coupling with L-Phenylalanine.
Isotope Exchange: Introducing nitrogen-15 into pre-formed indole through isotope exchange reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Fermentation: Utilizing microorganisms engineered to incorporate nitrogen-15 into the indole ring during biosynthesis.
Chemical Synthesis: Employing advanced chemical synthesis techniques with nitrogen-15 labeled reagents to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
Types of Reactions
L-Phenylalanine,Indole-15N undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the phenylalanine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen-15 labeled position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used to introduce different functional groups into the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while reduction can yield different reduced forms of the compound.
Aplicaciones Científicas De Investigación
L-Phenylalanine,Indole-15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen-15 in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of nitrogen-15 labeled compounds in the body.
Industry: Applied in the production of stable isotope-labeled compounds for various industrial applications, including quality control and process optimization.
Mecanismo De Acción
The mechanism of action of L-Phenylalanine,Indole-15N involves its role as a precursor in the synthesis of important biomolecules. The nitrogen-15 label allows for detailed tracking of the compound’s transformation and interaction with molecular targets. In biological systems, L-Phenylalanine is a precursor to neurotransmitters such as dopamine and norepinephrine, while indole derivatives are involved in various signaling pathways.
Comparación Con Compuestos Similares
L-Phenylalanine,Indole-15N can be compared with other similar compounds, such as:
L-Tryptophan,Indole-15N: Another nitrogen-15 labeled compound with similar applications in metabolic studies.
L-Phenylalanine,Indole-13C: A carbon-13 labeled version used in different isotope labeling studies.
L-Phenylalanine,Indole-D: A deuterium-labeled variant used in pharmacokinetic and metabolic research.
The uniqueness of this compound lies in its specific nitrogen-15 labeling, which provides distinct advantages in certain types of research, particularly those involving nitrogen metabolism and transformation.
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
205.22 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i13+1 |
Clave InChI |
QIVBCDIJIAJPQS-DQOKOWHWSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![[(2~{R})-2-[5-(2-hexylphenyl)pentanoylamino]-3-oxidanyl-propyl] dihydrogen phosphate](/img/structure/B12398866.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)
![trilithium;[[[(2R,3S,5R)-5-[5-[3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-ynyl]-6-amino-2-oxo-1,6-dihydropyrimidin-3-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12398874.png)

